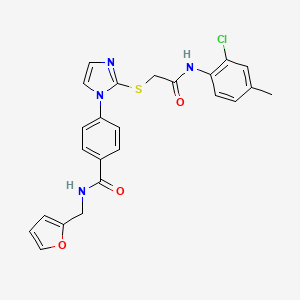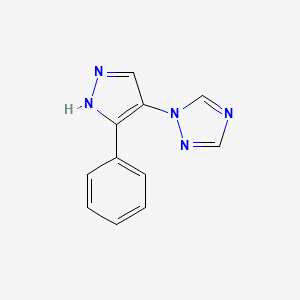
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole, or simply 1-phenyl-1H-pyrazole-4-yl-1H-1,2,4-triazole, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is a group of organic compounds that contain a nitrogen atom in a five-membered ring. This compound is often used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Biological Activity
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole derivatives have been synthesized and examined for their potential biological activities. The structural combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making these compounds scientifically attractive for further research in medicinal chemistry.
Antimicrobial Properties : Compounds containing this compound have shown potent antimicrobial properties. A facile iodine(III)-mediated synthesis led to compounds with promising antibacterial and antifungal activities, suggesting their role as potent antimicrobial agents (Prakash et al., 2011). Similarly, derivatives like 1,3-thiazolyl-pyrazolyl-1,2,3-triazole and bis-pyrazolyl-1,2,3-triazole showed promising antimycobacterial and antibacterial activities (Jagadale et al., 2020).
Anticancer Properties : Certain derivatives have demonstrated anticancer activities. For instance, compounds synthesized from this compound were found to possess significant anticancer properties (Riyadh et al., 2013).
Chemical Synthesis and Potential Applications
The chemical synthesis of this compound derivatives involves various innovative methodologies, demonstrating the compound's versatility in chemical transformations and its potential in various applications.
Innovative Synthesis Techniques : New synthesis techniques such as a one-pot multicomponent approach and microwave-assisted synthesis have been developed for these compounds, reflecting their potential for efficient and scalable production (Sujatha et al., 2018).
Optoelectronic Applications : Some studies indicate that these compounds might have applications in the field of optoelectronics. For instance, a study on the structural and optical properties of novel pyrazole-1,2,3-triazole hybrids suggested their potential use in optoelectronic devices (Azab et al., 2021).
Future Directions
The future directions for research on “1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole” could involve further exploration of its potential as a therapeutic agent, particularly in the context of cancer treatment . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like aurora-a kinase and COX-2 . These enzymes play crucial roles in cell division and inflammation, respectively .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes . This inhibition can lead to changes in cellular processes such as cell division and inflammation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and inflammation . The downstream effects of these pathway alterations can include changes in cell growth and immune response .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects in certain cancer cell lines . This suggests that 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora-A kinase, which is involved in cell division and has been targeted for cancer therapy . The compound binds to the active site of Aurora-A kinase, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The compound can alter gene expression, leading to changes in the production of proteins that regulate cell growth and survival. In cancer cells, this compound has demonstrated cytotoxic effects, reducing cell viability and inducing programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, such as Aurora-A kinase, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to downstream effects on cellular processes, including the disruption of cell division and the induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. The distribution of the compound within tissues can also impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCTKSZNAKJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

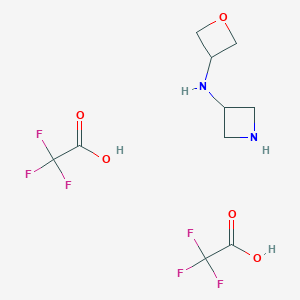
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
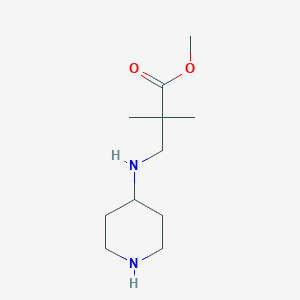
![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)
![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)
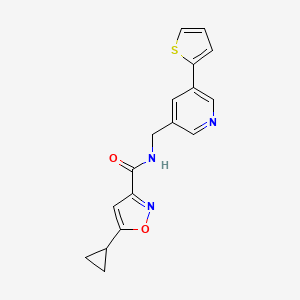

![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)

